molecular formula C8H4Cl2F2O B15308549 1-(2,3-Dichlorophenyl)-2,2-difluoroethanone

1-(2,3-Dichlorophenyl)-2,2-difluoroethanone

Cat. No.: B15308549
M. Wt: 225.02 g/mol
InChI Key: BTICSRBYQFPNJG-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of dichlorophenyl and difluoroethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,3-dichlorobenzoyl chloride with difluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include temperatures ranging from 0°C to room temperature, and the reaction time can vary from a few hours to overnight.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine atoms).

    Reduction Reactions: It can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: Shares the dichlorophenyl group but differs in the presence of a piperazine ring.

    1-(4-Chlorophenyl)-2,2-difluoroethanone: Similar structure but with a single chlorine atom at a different position.

    2,3-Dichlorobenzoyl chloride: Precursor in the synthesis of 1-(2,3-Dichlorophenyl)-2,2-difluoroethanone.

Uniqueness

This compound is unique due to the combination of dichlorophenyl and difluoroethanone groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C8H4Cl2F2O

Molecular Weight

225.02 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4Cl2F2O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,8H

InChI Key

BTICSRBYQFPNJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(F)F

Origin of Product

United States

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